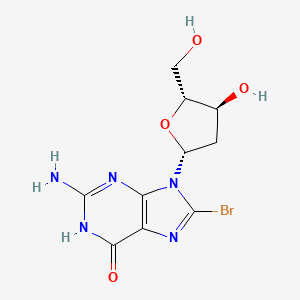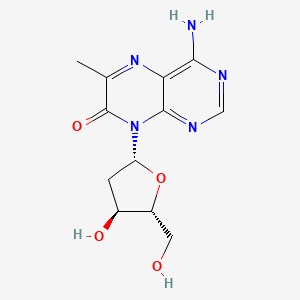
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a synthetic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone typically involves the condensation of appropriate precursors under controlled conditions. The reaction may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound of the pteridine class.
Folic Acid: A well-known pteridine derivative with important biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is unique due to its specific structural features, such as the presence of the deoxy-beta-D-ribofuranosyl group. This structural uniqueness may confer distinct biological and chemical properties compared to other pteridine derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
IUPAC Name |
4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOPDSMXLCBHH-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 6MAP interact with DNA and what kind of information can it provide?
A1: 6MAP can be incorporated into oligonucleotides during chemical synthesis, substituting for adenosine [, ]. Once integrated into the DNA strand, 6MAP's fluorescence properties are sensitive to its surrounding environment. Changes in fluorescence intensity, decay curves, and lifetimes can indicate interactions with neighboring bases or structural alterations within the DNA molecule []. This sensitivity makes 6MAP a valuable probe for real-time monitoring of DNA dynamics, such as during binding events or catalytic reactions [].
Q2: How does the structure of 6MAP affect its fluorescence and suitability as a DNA probe?
A2: 6MAP possesses a pteridine ring system, which contributes to its fluorescence properties []. The quantum yield of 6MAP varies depending on its environment, being higher in its monomeric form (0.39) and lower when incorporated into oligonucleotides (ranging from >0.01 to 0.11) []. This quenching effect within the oligonucleotide structure suggests sensitivity to base stacking and other intramolecular interactions. Importantly, 6MAP's incorporation minimally disrupts the overall DNA structure, as evidenced by melting temperatures comparable to unmodified DNA []. This characteristic makes 6MAP a suitable probe for studying DNA interactions without significantly perturbing the native system.
Q3: Are there any studies investigating the behavior of 6MAP in more complex DNA structures like four-way junctions?
A3: Yes, research has explored the use of 6MAP to study the melting process of DNA four-way junctions (4WJs) []. This work utilized 6MAP's fluorescence to observe the unfolding pathway of the 4WJ, revealing a unique melting behavior that deviates from simple duplex DNA []. These findings suggest that 6MAP can provide valuable insights into the structural dynamics of complex DNA structures beyond simple duplexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
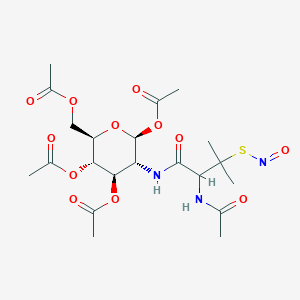

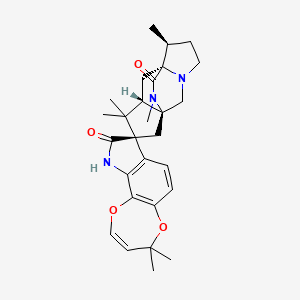
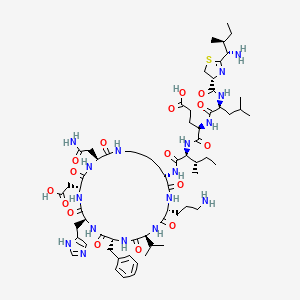
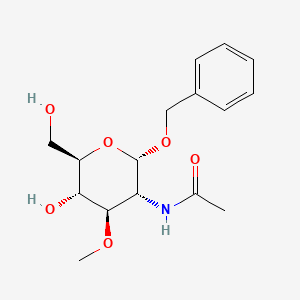
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
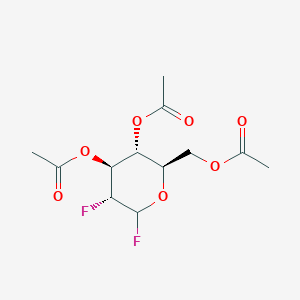
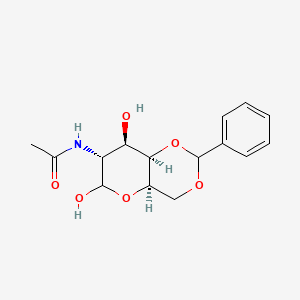
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
